molecular formula C11H12N4OS B14572286 1,2,4-Triazin-5(2H)-one, 6-(2-aminophenyl)-2-methyl-3-(methylthio)- CAS No. 61602-90-2

1,2,4-Triazin-5(2H)-one, 6-(2-aminophenyl)-2-methyl-3-(methylthio)-

Cat. No.: B14572286
CAS No.: 61602-90-2
M. Wt: 248.31 g/mol
InChI Key: STLFHQNVTQYXIH-UHFFFAOYSA-N
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Description

1,2,4-Triazin-5(2H)-one, 6-(2-aminophenyl)-2-methyl-3-(methylthio)- is a heterocyclic compound that belongs to the triazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazin-5(2H)-one, 6-(2-aminophenyl)-2-methyl-3-(methylthio)- typically involves the reaction of 1,2,4-triazine-5-carbonitriles with 5-sulfanyl-1,2,4-triazole analogs. The reaction is carried out under solvent-free conditions and involves heating to facilitate the formation of the desired product . The presence of hydroxy (ethoxy)ethylsulfanyl substituents on the triazole ring can influence the reaction outcome, leading to the formation of 5-amino-1,2,4-triazines as the main products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis approach mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazin-5(2H)-one, 6-(2-aminophenyl)-2-methyl-3-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted triazine compounds.

Scientific Research Applications

1,2,4-Triazin-5(2H)-one, 6-(2-aminophenyl)-2-methyl-3-(methylthio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-Triazin-5(2H)-one, 6-(2-aminophenyl)-2-methyl-3-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may act as an inhibitor of viral replication by targeting viral enzymes or proteins involved in the replication process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazin-5(2H)-one, 6-(2-aminophenyl)-2-methyl-3-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

61602-90-2

Molecular Formula

C11H12N4OS

Molecular Weight

248.31 g/mol

IUPAC Name

6-(2-aminophenyl)-2-methyl-3-methylsulfanyl-1,2,4-triazin-5-one

InChI

InChI=1S/C11H12N4OS/c1-15-11(17-2)13-10(16)9(14-15)7-5-3-4-6-8(7)12/h3-6H,12H2,1-2H3

InChI Key

STLFHQNVTQYXIH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=O)C(=N1)C2=CC=CC=C2N)SC

Origin of Product

United States

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